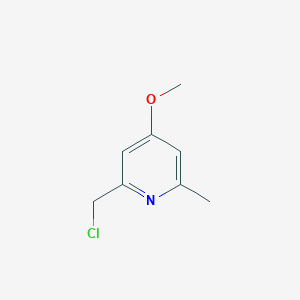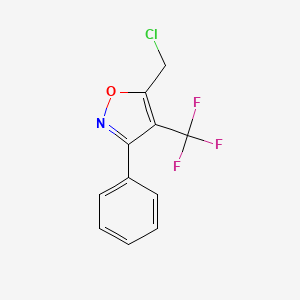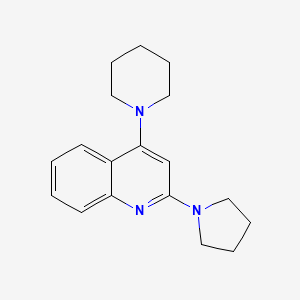
2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with deuterium atoms and a pyrimidin-5-ol moiety, combined with trifluoroacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol typically involves multiple steps, starting with the preparation of the deuterated piperazine. This can be achieved through the deuteration of piperazine using deuterium gas under high pressure and temperature conditions. The pyrimidin-5-ol moiety can be synthesized through a series of reactions involving the condensation of appropriate precursors, such as 2-aminopyrimidine and formaldehyde, followed by reduction and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized reactors to ensure high yield and purity. The integration of continuous flow reactors can enhance the efficiency and scalability of the synthesis. The final product is typically purified using chromatographic techniques to remove any impurities and ensure the desired isotopic composition.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidin-5-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The deuterium atoms in the piperazine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrimidin-5-one derivatives, while reduction can produce various deuterated piperazine derivatives.
Scientific Research Applications
2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and isotopically labeled compounds.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of deuterium.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the piperazine ring can influence the compound’s stability and reactivity, leading to altered metabolic pathways and reduced rates of degradation. This can result in prolonged activity and enhanced efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: A fluorinated biphenyl compound with similar structural features.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A piperidine derivative with a stable free radical, used in oxidation reactions.
2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine: A fluorinated morpholine compound with unique properties.
Uniqueness
2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol stands out due to its deuterium substitution, which imparts unique isotopic effects that can enhance the compound’s stability, reactivity, and biological activity. This makes it a valuable tool in various scientific research and industrial applications.
Properties
Molecular Formula |
C12H14F6N4O5 |
|---|---|
Molecular Weight |
416.30 g/mol |
IUPAC Name |
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-5-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H12N4O.2C2HF3O2/c13-7-5-10-8(11-6-7)12-3-1-9-2-4-12;2*3-2(4,5)1(6)7/h5-6,9,13H,1-4H2;2*(H,6,7)/i1D2,2D2,3D2,4D2;; |
InChI Key |
KSESCZGWOGRZHN-VHGLFXLXSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC=C(C=N2)O)([2H])[2H])[2H].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



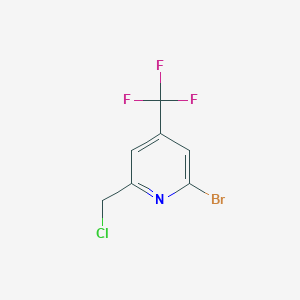
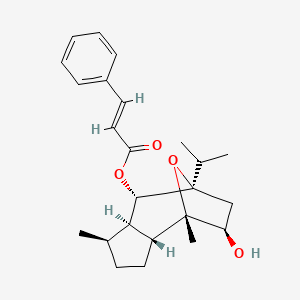
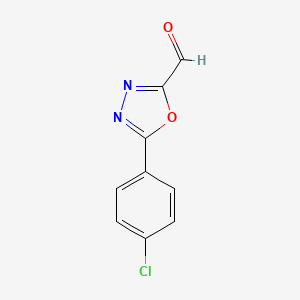
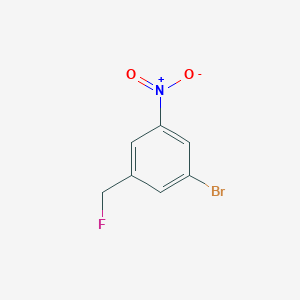
![2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol](/img/structure/B14860706.png)


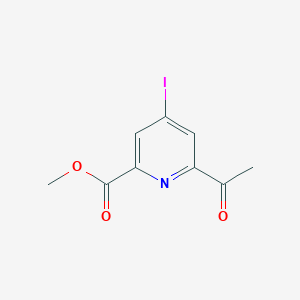
![[(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone](/img/structure/B14860719.png)
